2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid
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Overview
Description
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is a synthetic organic compound that features both adamantane and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Sulfonamide Formation: The functionalized adamantane is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
Acetic Acid Introduction: The sulfonamide derivative is then reacted with a suitable acetic acid derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(adamantan-1-yl)-2-(4-methylbenzenesulfonamido)acetic acid: Similar structure but with a methyl group instead of a propyl group.
2-(adamantan-1-yl)-2-(4-chlorobenzenesulfonamido)acetic acid: Similar structure but with a chlorine atom instead of a propyl group.
Uniqueness
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is unique due to the specific combination of the adamantane and 4-propylbenzenesulfonamido groups, which may confer unique physical, chemical, or biological properties compared to its analogs.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFQXSDKZZIXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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